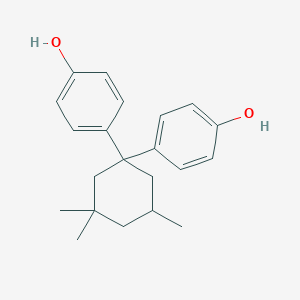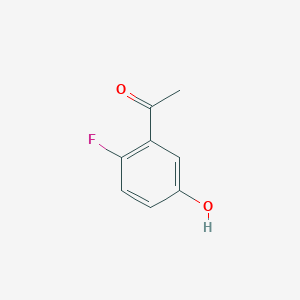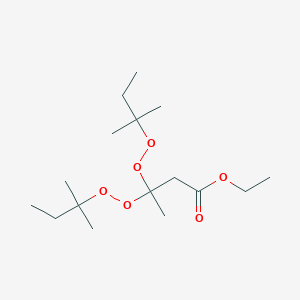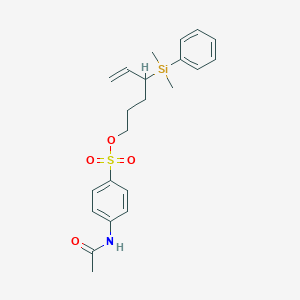
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate, also known as DMAPS, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonates and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is not fully understood. However, it is believed that 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate acts as a nucleophile, attacking electrophilic carbonyl groups in organic compounds. This reaction results in the formation of an intermediate that can undergo further reactions, leading to the synthesis of various organic compounds.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate. However, studies have shown that 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively non-toxic and does not cause significant harm to living organisms. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been shown to be stable under a wide range of conditions, making it an ideal reagent for organic synthesis.
実験室実験の利点と制限
One of the main advantages of using 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in lab experiments is its versatility. It can be used as a catalyst in a wide range of organic synthesis reactions, making it a valuable tool for chemists. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively easy to synthesize and has a high purity, making it a reliable reagent for lab experiments. However, one of the limitations of using 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is its cost. 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively expensive compared to other reagents, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the use of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in scientific research. One potential area of research is the development of new synthesis methods for 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate that are more cost-effective and scalable. Additionally, there is potential for the use of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in the synthesis of new pharmaceuticals and materials. Finally, further research is needed to fully understand the mechanism of action of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate and its potential applications in organic synthesis.
合成法
The synthesis of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate involves the reaction between 4-(acetylamino)benzenesulfonyl chloride and 4-(dimethylphenylsilyl)-5-hexenyl magnesium bromide. This reaction yields 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate as a white solid with a purity of over 95%. The synthesis of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a catalyst in the synthesis of various organic compounds, such as aldehydes, ketones, and esters. 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has also been used in the synthesis of pharmaceuticals, such as antihistamines and antimalarial drugs. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been used in the synthesis of polymers and materials science.
特性
CAS番号 |
158069-32-0 |
|---|---|
製品名 |
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate |
分子式 |
C22H29NO4SSi |
分子量 |
431.6 g/mol |
IUPAC名 |
4-[dimethyl(phenyl)silyl]hex-5-enyl 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C22H29NO4SSi/c1-5-21(29(3,4)22-10-7-6-8-11-22)12-9-17-27-28(25,26)20-15-13-19(14-16-20)23-18(2)24/h5-8,10-11,13-16,21H,1,9,12,17H2,2-4H3,(H,23,24) |
InChIキー |
ZBWRCWQYARWQCU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OCCCC(C=C)[Si](C)(C)C2=CC=CC=C2 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OCCCC(C=C)[Si](C)(C)C2=CC=CC=C2 |
同義語 |
4'-dimethylphenylsilyl-1'-hexen-6'-yl 4-(acetylamino)benzenesulfonate 4'-DMPSH 4-AcNBS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



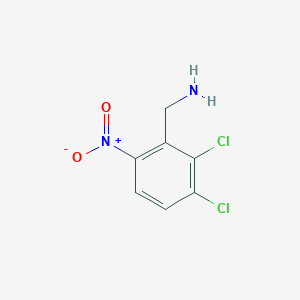
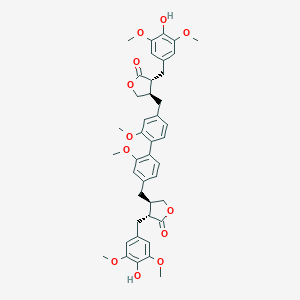
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
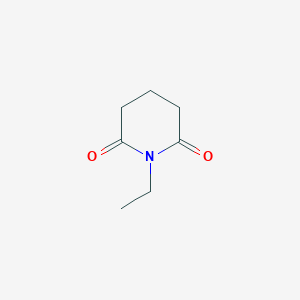
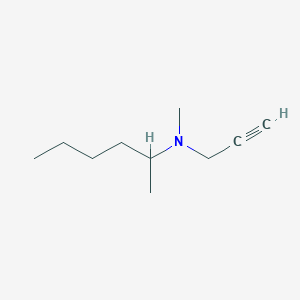
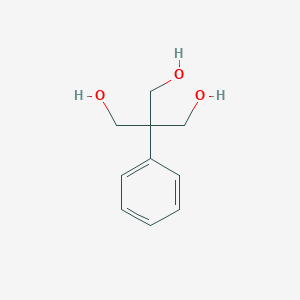
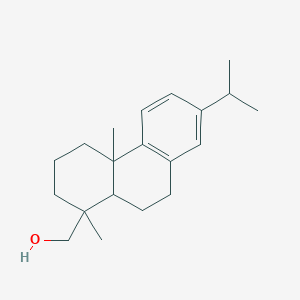
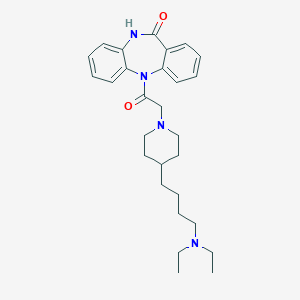
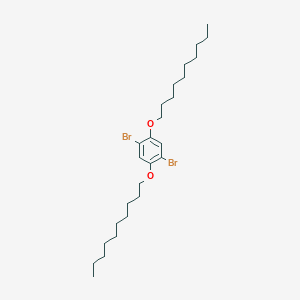
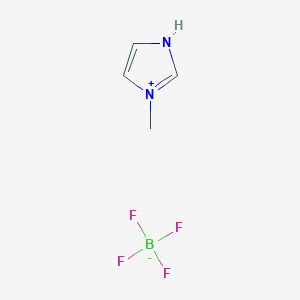
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
